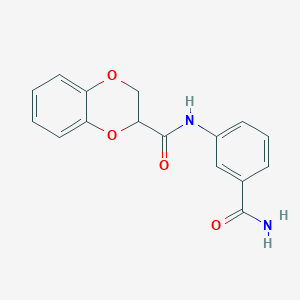

N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide belongs to the class of benzodioxine carboxamide derivatives, which are characterized by a 1,4-benzodioxine core linked to a carboxamide group. For instance, compounds like N-(2,3-dihydro-1,4-benzodioxin-2-yl-carbonyl)piperazine serve as intermediates in synthesizing antihypertensive agents like Doxazosin , and others, such as glucocorticoid receptor tracers, highlight the scaffold’s versatility in drug discovery . The 3-carbamoylphenyl substituent in the target compound may enhance hydrogen bonding or receptor affinity, though its exact pharmacological profile requires further investigation.

Properties

IUPAC Name |

N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c17-15(19)10-4-3-5-11(8-10)18-16(20)14-9-21-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H2,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTYTZSRMGXAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters is crucial to maximize efficiency and minimize costs. Industrial methods also focus on the scalability of the synthesis process and the environmental impact of the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The benzodioxine carboxamide scaffold is widely modified to explore diverse therapeutic applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzodioxine Carboxamide Derivatives

Key Observations

Electron-withdrawing groups (e.g., trifluoromethyl in , nitro in ) may enhance metabolic stability but require balancing with hydrophilicity for optimal bioavailability.

Therapeutic Applications :

- Antihypertensive activity is prominent in analogs like the thiazol-imine derivative () and Doxazosin intermediates ().

- Enzyme inhibition (e.g., α-glucosidase in ) highlights the scaffold’s adaptability for metabolic disorders.

Synthetic Methodologies :

- Efficient one-pot syntheses (e.g., ) and LiH/DMF-mediated reactions () are common, suggesting scalable routes for the target compound’s production.

Discussion and Implications

However, its activity may diverge significantly from sulfonamide derivatives (e.g., anti-diabetic agents in ) or trifluoromethyl-substituted analogs (). Key considerations include:

- Pharmacokinetics : Carbamoyl groups may improve solubility compared to lipophilic substituents like trifluoromethyl or nitro groups.

- Therapeutic Potential: Structural parallels to angiotensin II receptor antagonists () and glucocorticoid receptor binders () suggest possible applications in cardiovascular or inflammatory diseases.

- Limitations : The lack of antibacterial activity in benzodioxine sulfonamides () underscores the need for targeted substituent optimization.

Biological Activity

N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Molecular Formula : C15H14N2O4

- CAS Number : 5856-51-9

N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits various biological activities, primarily through the following mechanisms:

- Anti-inflammatory Activity : The compound has shown efficacy in reducing inflammation markers in vitro and in vivo.

- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Antimicrobial Effects : Studies indicate that this compound possesses antimicrobial properties against several bacterial strains.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

| Dose (mg/kg) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 50 | 100 |

Case Study 2: Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity revealed that N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in various therapeutic areas:

- Cancer Research : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress.

Toxicological Profile

The safety profile of N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been evaluated in several studies. Acute toxicity studies show that it has a low toxicity profile with no significant adverse effects at therapeutic doses. However, skin and eye irritation were noted upon direct contact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.